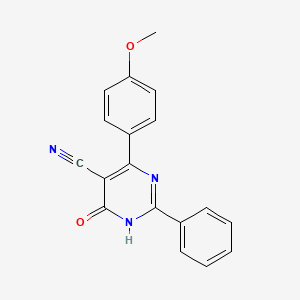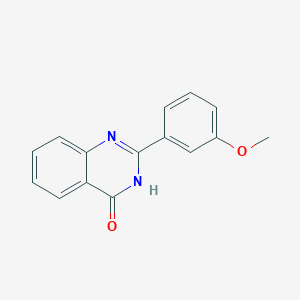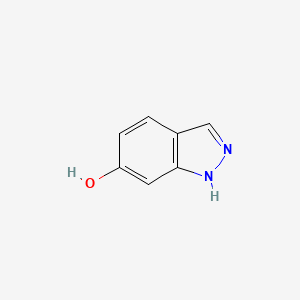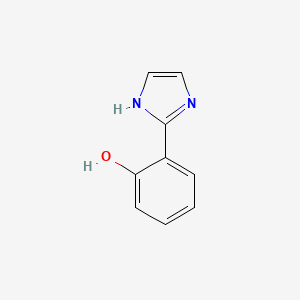
2-(1H-Imidazol-2-yl)phenol
概要
説明
“2-(1H-Imidazol-2-yl)phenol” is a chemical compound with the CAS Number: 52755-90-5 . It has a molecular weight of 160.18 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of imidazole-containing compounds, including “2-(1H-Imidazol-2-yl)phenol”, has been a subject of interest due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products .
Molecular Structure Analysis
The molecular structure of “2-(1H-Imidazol-2-yl)phenol” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
“2-(1H-Imidazol-2-yl)phenol” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a melting point of 117-125 °C and a predicted boiling point of 398.2±25.0 °C . The compound has a predicted density of 1.284±0.06 g/cm3 .
科学的研究の応用
Spectroscopic Studies
2-(1H-Imidazol-2-yl)phenol has been investigated for its spectroscopic properties. A study by Eseola and Obi-Egbedi (2010) examined new 2-(1H-imidazol-2-yl)phenols, focusing on their protonation/deprotonation equilibrium influenced by substituents and intramolecular hydrogen bonding. The research highlighted the impact of electronic effects of substituents on the biochemical properties of imidazole-containing biomacromolecules (Eseola & Obi-Egbedi, 2010).
Fluorescence Properties
The fluorescence properties of 2-(1H-Imidazol-2-yl)phenol derivatives are a significant area of research. Zheng Wen-yao (2012) synthesized a compound involving 2-(1H-Imidazol-2-yl)phenol that exhibited strong fluorescence when coordinated with Zn2+, demonstrating its potential as a fluorescent probe (Zheng Wen-yao, 2012).
Corrosion Inhibition
Research has been conducted on the application of imidazole derivatives, including 2-(1H-Imidazol-2-yl)phenol, as corrosion inhibitors. For instance, Ouakki et al. (2020) explored its use in inhibiting corrosion of mild steel in an acidic environment, demonstrating its effectiveness as an inhibitor (Ouakki et al., 2020).
Synthesis and Structural Studies
The synthesis and structural characterization of 2-(1H-Imidazol-2-yl)phenol and its complexes have been topics of investigation. Eseola et al. (2009) synthesized and characterized a series of 2-(imidazole-2-yl)phenol ligands and their neutral Zn(II) complexes, providing insight into their molecular structures and fluorescent properties (Eseola et al., 2009).
Denitrogenation of Fuel
The use of molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres for adsorptive denitrogenation of fuel is another application. Abdul-quadir et al. (2018) demonstrated the potential of these microspheres in removing nitrogen-containing compounds from fuel oil, an important aspect in fuel processing (Abdul-quadir et al., 2018).
Excited-State Intramolecular Proton Transfer (ESIPT)
Studies on imidazole-based ESIPT molecules have been conducted to understand their luminescent properties. Somasundaram et al. (2018) synthesized ESIPT blue fluorescent molecules involving 2-(1H-Imidazol-2-yl)phenol, providing insights into their photophysical characteristics and the influence of intramolecular hydrogen bonding (Somasundaram et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVZGHGQSKMSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541420 | |
| Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-2-yl)phenol | |
CAS RN |
52755-90-5 | |
| Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)
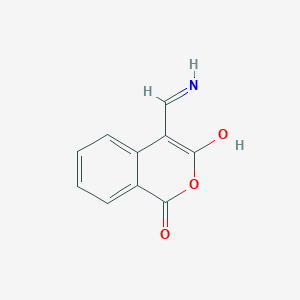
![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)
![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)
![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)
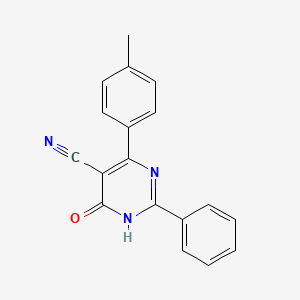
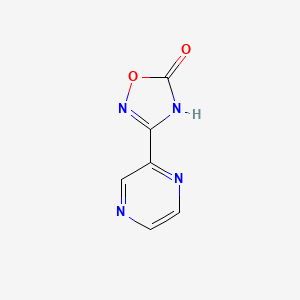
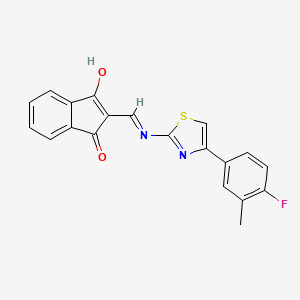
![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)
